2,3,4,5,6-Pentafluoro-L-phenylalanine 2,3,4,5,6-Pentafluoro-L-phenylalanine
Brand Name: Vulcanchem
CAS No.: 138109-65-6
VCID: VC21208340
InChI: InChI=1S/C9H6F5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17)/t3-/m0/s1
SMILES: C(C1=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)N
Molecular Formula: C9H6F5NO2
Molecular Weight: 255.14 g/mol

2,3,4,5,6-Pentafluoro-L-phenylalanine

CAS No.: 138109-65-6

Cat. No.: VC21208340

Molecular Formula: C9H6F5NO2

Molecular Weight: 255.14 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,5,6-Pentafluoro-L-phenylalanine - 138109-65-6

Specification

CAS No. 138109-65-6
Molecular Formula C9H6F5NO2
Molecular Weight 255.14 g/mol
IUPAC Name (2S)-2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid
Standard InChI InChI=1S/C9H6F5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17)/t3-/m0/s1
Standard InChI Key YYTDJPUFAVPHQA-VKHMYHEASA-N
Isomeric SMILES C(C1=C(C(=C(C(=C1F)F)F)F)F)[C@@H](C(=O)[O-])[NH3+]
SMILES C(C1=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)N
Canonical SMILES C(C1=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)[O-])[NH3+]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator